molecular formula C20H22N2O4 B2905302 3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941918-38-3

3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2905302
CAS No.: 941918-38-3
M. Wt: 354.406
InChI Key: IEDJZKVFXWVRIU-UHFFFAOYSA-N
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Description

3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide is a synthetic compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is characterized by its complex molecular structure, which includes a benzamide core substituted with methoxy groups and a piperidinyl phenyl moiety.

Preparation Methods

The synthesis of 3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,5-dimethoxybenzoic acid with an appropriate amine under acidic conditions.

    Introduction of the Piperidinyl Phenyl Moiety: The piperidinyl phenyl moiety is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and boron reagents.

    Final Assembly: The final step involves the coupling of the benzamide core with the piperidinyl phenyl moiety under suitable reaction conditions to yield the desired compound.

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.

    Reduction: The carbonyl group in the piperidinyl moiety can be reduced to form the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, including antioxidant and antibacterial properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including its role as an inhibitor of specific enzymes and receptors.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . The compound’s structure allows it to interact with various biological molecules, leading to its diverse range of activities.

Comparison with Similar Compounds

3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide can be compared with other similar compounds, such as:

    Apixaban: A direct inhibitor of activated factor X, used in the prevention and treatment of thromboembolic diseases.

    2,3-dimethoxybenzamides: These compounds share a similar benzamide core but differ in their substituents and biological activities.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidinyl phenyl moiety, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dimethoxy-N-[4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-25-17-11-14(12-18(13-17)26-2)20(24)21-15-6-8-16(9-7-15)22-10-4-3-5-19(22)23/h6-9,11-13H,3-5,10H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDJZKVFXWVRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCCCC3=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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